molecular formula C12H18BNO3 B1371304 (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid CAS No. 226396-30-1

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Cat. No. B1371304
CAS RN: 226396-30-1
M. Wt: 235.09 g/mol
InChI Key: CUQZAOZUFZWFPM-UHFFFAOYSA-N
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Description

“(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound with the linear formula C6H4OCH2CH2NC4H8B(OH)2 . It has a molecular weight of 235.09 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a boronic acid group via an ethoxy linker, which is further connected to a pyrrolidinyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle .

Scientific Research Applications

Structural Studies and Complex Formation

  • Intricate Molecular Interactions : Research by Zhu et al. (2006) focused on the detailed structural analysis of o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes with various substrates. This study revealed insights into the formation of N-B dative bonds and how the solvent and the complexing substrate influence the structure and properties of these complexes (Zhu et al., 2006).

  • Organic Phosphonic Acids and Boronic Acids Integration : Zhang et al. (2017) synthesized two new derivatives incorporating aminophosphonic acid groups into a boronic acid, leading to multifunctional compounds with potential applications in medicine, agriculture, and chemistry (Zhang et al., 2017).

Synthetic Chemistry and Material Science

  • Novel Synthesis Techniques : The synthesis of 4-(Pyridin-2-yl)phenylboronic acid, explored by Gao Xi-cun (2010), involved multiple steps, including diazotization and Gomberg-Bachmann coupling. This research contributes to the field of synthetic chemistry, particularly in the creation of phosphorescent ligands (Gao Xi-cun, 2010).

  • Polymer Development with Boronic Acids : Sundararaman et al. (2005) developed a new family of main-chain organoborane polymeric Lewis acids. These materials exhibited varied luminescence based on the attached substituents, showcasing their potential in sensing technologies (Sundararaman et al., 2005).

Medicinal and Biological Applications

  • Anticancer Molecule Development : Research by Zagade et al. (2020) on a new boronic acid-based molecule demonstrated promising anticancer activity, contributing to the advancement of cancer therapy (Zagade et al., 2020).

  • DNA Modification for Bioconjugation : Steinmeyer and Wagenknecht (2018) successfully ligated a phenylboronic acid to oligonucleotides, opening avenues for saccharide detection using fluorescent DNA aptamers. This study provides a method for postsynthetic modification of DNA with significant implications in bioconjugation chemistry (Steinmeyer & Wagenknecht, 2018).

properties

IUPAC Name

[4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6,15-16H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQZAOZUFZWFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627226
Record name {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

226396-30-1
Record name {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-[2-(4-bromophenoxy)ethyl]-pyrrolidine (2.70 g, 10 mmol) in THF (40 mL) was added n-butyl lithium (6.9 mL 1.6 M in hexanes, 11 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 15 min and then at 0° C. for 15 min. Trimethyl borate (2.5 mL, 22 mmol) was then added to the reaction mixture at 0° C. The mixture was gradually warmed to room temperature overnight. Methyl borate in the reaction mixture was hydrolyzed by reacting with saturated NH4Cl aqueous solution (100 mL) at room temperature for 30 min. The upper organic layer was collected. The aqueous layer was extracted with CHCl3 (2×100 mL). The organic layers were combined, washed with brine (2×100 mL) and dried with MgSO4. The solvent was evaporated, resulting in a dense oil which was purified by column chromatograph (10% MeOH/CHCl3 and 1% Et3N) to yield the product as a white solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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